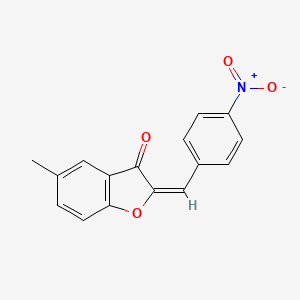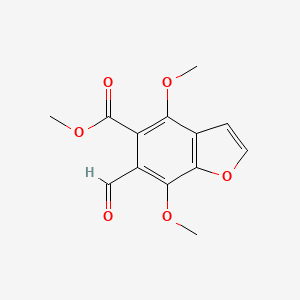
Copper(II) (R)-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is a coordination compound where copper(II) ion is complexed with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate typically involves the reaction of copper(II) salts with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate complex formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. This would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate can undergo various types of chemical reactions, including:
Oxidation: The copper(II) ion can participate in redox reactions, where it is reduced to copper(I) or oxidized to copper(III).
Substitution: Ligand exchange reactions can occur, where the ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand is replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediamine). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for diseases involving copper metabolism.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism by which Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate exerts its effects involves the interaction of the copper(II) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand may also play a role in stabilizing the copper ion and facilitating its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: Another copper(II) complex with different ligands, used in similar applications.
Copper(II) sulfate: A widely used copper(II) compound with different chemical properties.
Copper(II) chloride: Another common copper(II) compound with distinct reactivity.
Uniqueness
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is unique due to the specific structure of its ligand, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other copper(II) compounds may not be as effective.
Eigenschaften
Molekularformel |
C18H32CuN2O10 |
|---|---|
Molekulargewicht |
500.0 g/mol |
IUPAC-Name |
copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Cu/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 |
InChI-Schlüssel |
QUFKSSHMEXRJCK-UBKPKTQASA-L |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Cu+2] |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



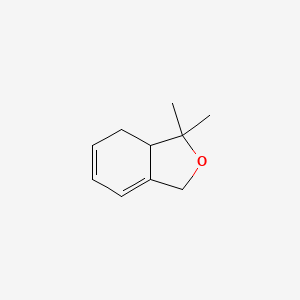
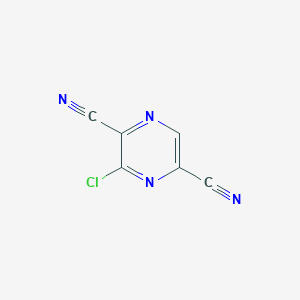
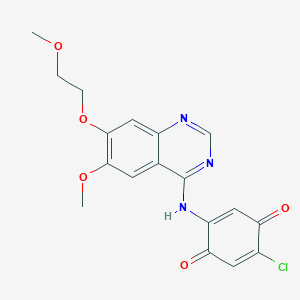
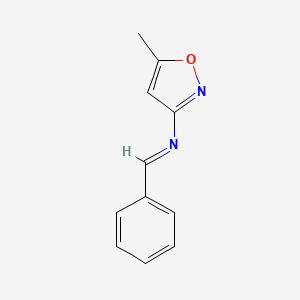
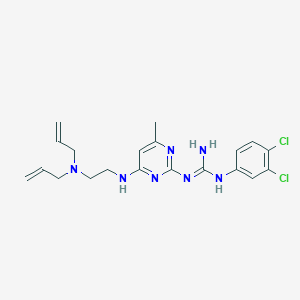
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
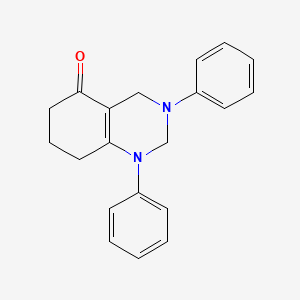

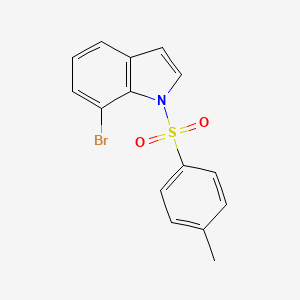
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
